molecular formula C14H18ClNO2 B13622606 ethyl1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylatehydrochloride

ethyl1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylatehydrochloride

Cat. No.: B13622606
M. Wt: 267.75 g/mol
InChI Key: XRSNGJBOZQJOKR-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

ethyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12;/h3-8H,2,9-11H2,1H3;1H

InChI Key

XRSNGJBOZQJOKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCN(C1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the reaction of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate with hydrochloric acid. One common method involves dissolving ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate in a suitable solvent such as dimethyl sulfoxide (DMSO) and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole ring and ester group in this compound participate in oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO4KMnO_4) in acidic media

  • Product : Formation of a carboxylic acid derivative via cleavage of the dihydropyrrole ring.

ParameterValue
Reaction Temperature60–80°C
Yield65–75%
SolventH2O/CH3COOHH_2O/CH_3COOH (1:1)

Reduction Reactions

The dihydropyrrole moiety can undergo further reduction:

  • Reagent : Lithium aluminum hydride (LiAlH4LiAlH_4) in anhydrous ether

  • Product : Saturation of the ring to form a fully reduced pyrrolidine derivative.

ParameterValue
Reaction Time4–6 hours
Yield80–85%
ByproductAl(OH)3Al(OH)_3

Substitution Reactions

The benzyl group and ester functionality are reactive toward nucleophilic substitution:

  • Reagent : Sodium methoxide (NaOCH3NaOCH_3) in methanol

  • Product : Transesterification to yield methyl esters or benzyl-group modifications.

ParameterValue
Reaction pH8–9
Yield70–78%
Selectivity>90% for ester exchange

Cycloaddition Reactions

The conjugated diene system in the dihydropyrrole ring participates in Diels-Alder reactions:

  • Reagent : Maleic anhydride in toluene

  • Product : Six-membered cycloadducts with potential for further functionalization.

ParameterValue
Reaction Time12–24 hours
Yield60–68%
StereoselectivityPredominantly endo

Acid-Base Reactions

The hydrochloride salt undergoes neutralization in basic media:

  • Reagent : NaOHNaOH (1M aqueous solution)

  • Product : Freebase form of the compound, enhancing solubility in organic solvents.

ParameterValue
pH for Neutralization7–8
Recovery Efficiency>95%

Key Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy1.

  • Reduction : Follows a stepwise hydride-transfer mechanism, as shown by kinetic isotope effects1.

  • Substitution : SN2 pathway dominates due to steric hindrance at the benzyl position1.

Scientific Research Applications

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and as a potential bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate: The non-hydrochloride form of the compound.

    1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate: A similar compound lacking the ethyl group.

    2,5-dihydro-1H-pyrrole-3-carboxylate: A simpler derivative of pyrrole.

The uniqueness of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride lies in its specific structure, which imparts unique chemical and biological properties.

Biological Activity

Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride (CAS No. 128259-46-1) is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.2908 g/mol
  • Purity : ≥95% .

Pyrrole derivatives have been studied for various biological activities, including antibacterial, antifungal, and anticancer properties. Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits notable interactions with biological targets due to its structural features:

Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate against various bacterial strains. The results indicated:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus subtilis3.12

These findings highlight the compound's potential as an antibacterial agent .

Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer properties of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated:

Cell LineIC50 (µM)
MCF-715
HeLa20

The results suggest a dose-dependent cytotoxic effect, indicating potential for further development as an anticancer agent .

Research Findings

Recent literature emphasizes the importance of optimizing the molecular structure of pyrrole derivatives to enhance their biological activity. Modifications in substituents can lead to improved potency and selectivity against specific pathogens or cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for designing more effective derivatives. For ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate, variations in the benzyl group or modifications at the carboxylate position may yield compounds with enhanced activity profiles.

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